molecular formula C24H23FN2O8 B14966549 Dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14966549
M. Wt: 486.4 g/mol
InChI Key: JMBIPPDTMQAQFD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxy, nitro, and fluorophenyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl acetoacetate, ammonium acetate, and various substituted benzaldehydes. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may participate in redox reactions, while the fluorophenyl group may enhance binding affinity to certain biological targets. The overall mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

  • 3,5-Dimethyl-4-hydroxybenzonitrile
  • 4-Hydroxy-3,5-dimethylbenzonitrile These compounds share some structural similarities but differ in their specific substituents and overall reactivity.

Properties

Molecular Formula

C24H23FN2O8

Molecular Weight

486.4 g/mol

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23FN2O8/c1-4-35-20-10-15(9-19(22(20)28)27(31)32)21-17(23(29)33-2)12-26(13-18(21)24(30)34-3)11-14-5-7-16(25)8-6-14/h5-10,12-13,21,28H,4,11H2,1-3H3

InChI Key

JMBIPPDTMQAQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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